Ritanserin
Overview
Description
Ritanserin is a serotonin antagonist medication known for its anxiolytic, antidepressant, antiparkinsonian, and antihypertensive properties . It was primarily investigated for treating insomnia by enhancing sleep quality through potent antagonism of 5-HT2A and 5-HT2C receptors . Although it was never marketed for medical use due to safety concerns, this compound is currently utilized in scientific research .
Scientific Research Applications
Ritanserin has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Ritanserin is a potent antagonist of the serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in various physiological processes, including mood regulation, sleep, and cognition.
Mode of Action
this compound acts as a selective inverse agonist at the 5-HT2A and 5-HT2C receptors . By binding to these receptors, it prevents the action of serotonin, thereby modulating the downstream effects of these receptors. It has relatively low affinity for other receptors such as H1, D2, α1-adrenergic, and α2-adrenergic .
Biochemical Pathways
this compound has been found to inhibit the enzyme diacylglycerol kinase alpha (DGKα), which plays a key role in the regulation of diacylglycerol (DAG) levels in cells . By inhibiting DGKα, this compound downregulates phospholipase D and inhibits the Jak-Stat and MAPK signaling pathways . These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Pharmacokinetics
this compound is known for its extensive hepatic metabolism and long elimination half-life in healthy volunteers . .
Result of Action
In vitro experiments have shown that this compound inhibits cell proliferation and induces apoptosis in acute myeloid leukemia (AML) cells . It has also been found to negatively regulate SphK1 expression through PLD signaling . In addition, this compound has been shown to enhance sleep quality by significantly increasing slow-wave sleep .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of this compound through drug-drug interactions . Furthermore, the physiological state of the individual, such as the presence of certain diseases or conditions, can also impact the action and efficacy of this compound .
Safety and Hazards
Future Directions
Ritanserin has been identified as a potential treatment for acute myeloid leukemia (AML) by inhibiting DGKα to downregulate phospholipase D and the Jak-Stat/MAPK pathway . This suggests that DGKα may be an available therapeutic target and provides effective preclinical evidence of this compound as a promising treatment for AML .
Biochemical Analysis
Biochemical Properties
Ritanserin acts as a selective 5-HT 2A and 5-HT 2C receptor antagonist . It has relatively low affinity for the H1, D2, α1-adrenergic, and α2-adrenergic receptors . In addition to its affinity for the 5-HT 2A and 5-HT 2C receptors, this compound also binds to and antagonizes the 5-HT 1D, 5-HT 2B, 5-HT 5A, 5-HT 6, and 5-HT 7 receptors .
Cellular Effects
This compound has been found to inhibit acute myeloid leukemia (AML) progression in a dose- and time-dependent manner . It shows an anti-AML effect in xenograft mouse models . This compound negatively regulates SphK1 expression through PLD signaling, also inhibiting the Jak-Stat and MAPK signaling pathways via DGKα .
Molecular Mechanism
This compound acts as a potent inhibitor of diacylglycerol kinase alpha (DGKα) . As such, it may be used to treat certain types of glioblastoma and melanoma . It has also been used as a reference compound to identify putatively more selective and potent DGKα inhibitors to treat these forms of cancer as well as possibly others . Additionally, this compound blocks c-RAF activation and induces apoptotic cell death of non–small cell lung cancer and small cell lung cancer cells .
Temporal Effects in Laboratory Settings
In vitro experiments have revealed that this compound inhibits AML progression in a dose- and time-dependent manner . It shows an anti-AML effect in xenograft mouse models . We further demonstrated that the expression of DGKα was elevated in AML and correlated with poor survival .
Dosage Effects in Animal Models
It has been shown to have an anti-AML effect in xenograft mouse models .
Metabolic Pathways
This compound negatively regulates SphK1 expression through PLD signaling, also inhibiting the Jak-Stat and MAPK signaling pathways via DGKα . These findings suggest that DGKα may be an available therapeutic target .
Subcellular Localization
One study has shown that this compound treatment promoted DGKα membrane localization
Preparation Methods
Ritanserin can be synthesized through various synthetic routes. One common method involves the reaction of 6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one with 4-(bis(4-fluorophenyl)methylene)piperidine under specific reaction conditions . Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ritanserin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Ritanserin is structurally similar to other serotonin receptor antagonists, such as ketanserin and mianserin . this compound’s unique ability to inhibit DGKα distinguishes it from these compounds . Other similar compounds include:
Ketanserin: Another serotonin receptor antagonist with similar pharmacological properties but different receptor affinity profiles.
Mianserin: A tetracyclic antidepressant with antihistaminic and hypnosedative effects.
This compound’s unique combination of serotonin receptor antagonism and DGKα inhibition makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
6-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3OS/c1-18-24(26(33)32-16-17-34-27(32)30-18)12-15-31-13-10-21(11-14-31)25(19-2-6-22(28)7-3-19)20-4-8-23(29)9-5-20/h2-9,16-17H,10-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQLTPCYUFPYKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042594 | |
Record name | Ritanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855736 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
87051-43-2 | |
Record name | Ritanserin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87051-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ritanserin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087051432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ritanserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ritanserin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ritanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ritanserin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RITANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145TFV465S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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